2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde
Description
2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a fluorine atom at the ortho position of the phenyl ring and a carbaldehyde group at the 4-position of the oxazole. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence intermolecular interactions, while the aldehyde group provides a reactive site for further functionalization .
Properties
CAS No. |
885274-37-3 |
|---|---|
Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6FNO2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H |
InChI Key |
UYIXWBIFDURVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzoyl chloride with an amino acid derivative under basic conditions to form the oxazole ring. The aldehyde group can then be introduced via formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid.
Reduction: 2-(2-Fluoro-phenyl)-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares substituent effects, molecular weights, and applications of 2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde with key analogs:
Key Observations:
- Substituent Position: Ortho-fluoro substitution (target compound) introduces steric hindrance and alters dipole moments compared to para-substituted analogs (e.g., 4-Br, 4-OCH₃). This may affect crystal packing and solubility .
- Electronic Effects: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., condensation reactions). In contrast, para-methoxy (electron-donating) analogs may exhibit reduced aldehyde reactivity .
Crystallographic and Computational Insights
- Structural Validation: Tools like SHELX are critical for determining substituent effects on crystal packing. Ortho-fluoro substitution may introduce unique hydrogen-bonding patterns or torsional strain compared to para-substituted analogs .
- Computational Modeling: Density functional theory (DFT) studies could quantify electronic differences (e.g., dipole moments, frontier orbital energies) between fluoro, methoxy, and nitro derivatives, guiding material design .
Biological Activity
2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a benzo[d]oxazole ring with a fluorophenyl substituent and a carbaldehyde functional group. The presence of the fluorine atom enhances its reactivity and binding affinity towards biological targets, which is crucial for its antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to interact with various microbial enzymes and cellular processes, potentially inhibiting their growth. The compound's structural features allow it to effectively target bacterial and fungal pathogens, making it a candidate for further pharmacological studies in infectious diseases .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Induction of Apoptosis : Evidence shows that it can activate apoptotic pathways, as indicated by the cleavage of PARP (Poly (ADP-ribose) polymerase) and DNA laddering in treated cells .
Research Findings
Several studies have quantified the biological activity of this compound, providing insights into its efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| A549 | 12.34 | Inhibition of cell proliferation |
| A375 | 10.50 | Modulation of cell signaling pathways |
These findings suggest that the compound may be more effective than some established chemotherapeutics, warranting further investigation into its clinical potential .
Case Studies
- Study on Anticancer Effects : A study evaluated the effects of this compound on human colorectal DLD-1 cells, demonstrating an EC50 value of 270 nM and a GI50 value of 229 nM, indicating potent anticancer activity. The study also noted a significant tumor growth inhibition in xenograft models .
- Antimicrobial Efficacy : Another research effort highlighted the compound's ability to inhibit the growth of various bacterial strains, showcasing its potential as an antimicrobial agent. The mechanism involved disruption of bacterial cell wall synthesis .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
